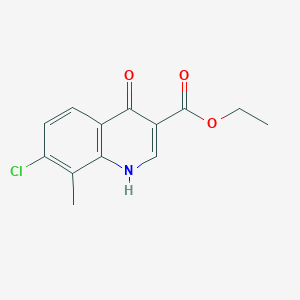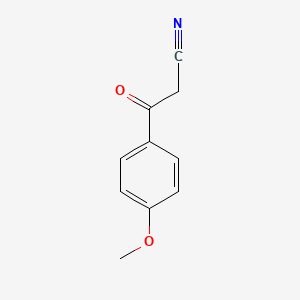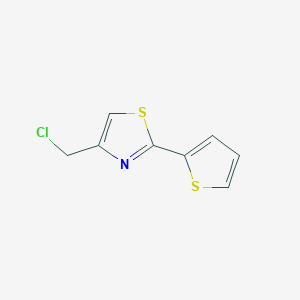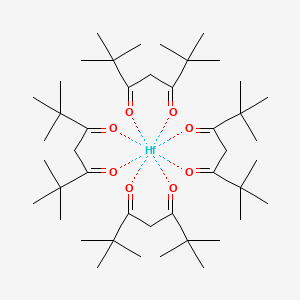
パントテン酸カルシウム, ラセミ体
概要
説明
This compound is essential for the synthesis of coenzyme A, which plays a crucial role in various metabolic pathways, including the synthesis and degradation of proteins, carbohydrates, and fats . Calcium Pantothenate is more stable than free pantothenic acid, making it a preferred form for dietary supplements and industrial applications .
科学的研究の応用
Calcium Pantothenate has a wide range of scientific research applications:
作用機序
Target of Action
Calcium Pantothenate, Racemic is a mixture of the calcium salts of the dextrorotatory and levorotatory isomers of pantothenic acid . The primary target of Calcium Pantothenate, Racemic is the synthesis of coenzyme-A (CoA), a universal and essential cofactor involved in a myriad of metabolic reactions .
Mode of Action
Calcium Pantothenate, Racemic interacts with its targets by providing the necessary pantothenic acid for the synthesis of CoA . CoA is required to synthesize and metabolize proteins, carbohydrates, and fats . Only the dextrorotatory (D) isomer of pantothenic acid possesses biological activity, while the levorotatory (L) form may antagonize the effects of the dextrorotatory isomer .
Biochemical Pathways
Calcium Pantothenate, Racemic affects several biochemical pathways. As a precursor for the biosynthesis of CoA, it plays a crucial role in the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .
Pharmacokinetics
The pharmacokinetics of orally administered Calcium Pantothenate, Racemic have been studied. Absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . Exposure (AUC) increases with dose from 500 to 2000 mg with no further increase between 2000 and 5000 mg . Food delays absorption by 2 hours and increases AUC by 55% . Steady state is achieved by Day 14 with a 3.1-fold accumulation for AUC0-24 .
Result of Action
The molecular and cellular effects of Calcium Pantothenate, Racemic’s action are primarily related to its role in the synthesis of CoA. CoA is involved in over 70 enzymatic pathways and is estimated to be involved in 4% of all biochemical reactions . This includes the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid cycle .
Action Environment
Calcium Pantothenate, Racemic is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . Pantothenic Acid has been reported to be stable to heat in neutral or slightly acidic environments, but less stable under alkaline conditions .
生化学分析
Cellular Effects
Calcium Pantothenate, Racemic has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is associated with several biological functions, and its deficiency causes metabolic and energetic disorders in humans .
Molecular Mechanism
At the molecular level, Calcium Pantothenate, Racemic exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as a structural component of coenzyme A (CoA) and acyl carrier protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium Pantothenate, Racemic change over time. It is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . It is stable to light and oxygen but is unstable to both acid and alkali .
Dosage Effects in Animal Models
The effects of Calcium Pantothenate, Racemic vary with different dosages in animal models . It is safe for all animal species and categories .
Metabolic Pathways
Calcium Pantothenate, Racemic is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Calcium Pantothenate, Racemic is transported and distributed within cells and tissues . It shows a characteristic preference for interacting with Ca (II) ions, which are abundant in the extracellular media and act as secondary mediators in the activation of numerous biological functions .
準備方法
Synthetic Routes and Reaction Conditions: Calcium Pantothenate can be synthesized through chemical, chemo-enzymatic, and microbial fermentative methods. The chemical synthesis involves the reaction of pantoic acid with β-alanine, followed by the addition of calcium ions to form the calcium salt . Chemo-enzymatic methods utilize enzymes to catalyze the formation of pantothenic acid, which is then converted to its calcium salt . Microbial fermentation employs genetically engineered microorganisms to produce pantothenic acid, which is subsequently converted to Calcium Pantothenate .
Industrial Production Methods: Industrial production of Calcium Pantothenate primarily relies on microbial fermentation due to its cost-effectiveness and environmental sustainability. High-yielding strains of microorganisms such as Bacillus megaterium and Corynebacterium glutamicum are used to produce pantothenic acid, which is then purified and converted to Calcium Pantothenate .
化学反応の分析
Types of Reactions: Calcium Pantothenate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In acidic or basic conditions, Calcium Pantothenate can hydrolyze to form pantothenic acid and calcium ions.
Oxidation: Under oxidative conditions, pantothenic acid can be oxidized to form various degradation products.
Substitution: Calcium Pantothenate can undergo substitution reactions where the calcium ion is replaced by other metal ions.
Major Products Formed: The major products formed from these reactions include pantothenic acid, calcium ions, and various oxidation products .
類似化合物との比較
Pantothenic Acid: The free acid form, less stable than Calcium Pantothenate.
Sodium Pantothenate: Another salt form, less stable than Calcium Pantothenate.
Pantethine: A dimeric form of pantothenic acid, used for its hypolipidemic effects.
Uniqueness: Calcium Pantothenate is unique due to its stability and ease of incorporation into various formulations. It is more resistant to factors that deteriorate stability, such as acid, alkali, or heat, compared to other forms of pantothenic acid .
特性
CAS番号 |
63409-48-3 |
|---|---|
分子式 |
C18H34CaN2O11 |
分子量 |
494.5 g/mol |
IUPAC名 |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2 |
InChIキー |
KUKRZUPDYACRAM-UHFFFAOYSA-L |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
正規SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
Key on ui other cas no. |
6381-63-1 63409-48-3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














